molecular formula C17H14ClNO4 B12720434 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid CAS No. 136687-75-7

2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid

Cat. No.: B12720434
CAS No.: 136687-75-7
M. Wt: 331.7 g/mol
InChI Key: ASZAEPHBOWOTBP-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted azetidinone ring and a methoxy-substituted phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidinone ring can also play a crucial role in its biological activity by interacting with active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzoic acid: Similar in structure but lacks the azetidinone ring.

    2-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in its boronic acid functionality.

    3-Chloro-2-methylphenylboronic acid: Similar chloro and phenyl groups but with a boronic acid moiety.

Uniqueness

What sets 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid apart is its unique combination of a chloro-substituted azetidinone ring and a methoxy-substituted phenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

136687-75-7

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

2-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14ClNO4/c1-23-13-9-5-3-7-11(13)15-14(18)16(20)19(15)12-8-4-2-6-10(12)17(21)22/h2-9,14-15H,1H3,(H,21,22)

InChI Key

ASZAEPHBOWOTBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(C(=O)N2C3=CC=CC=C3C(=O)O)Cl

Origin of Product

United States

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